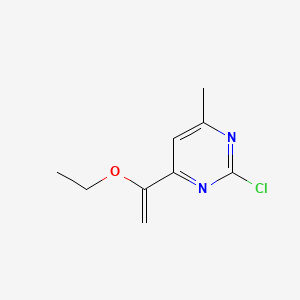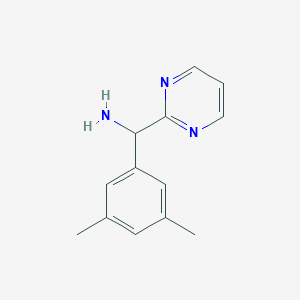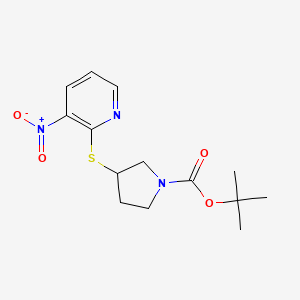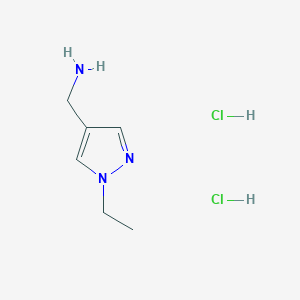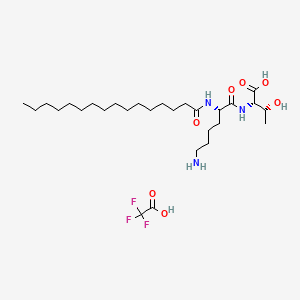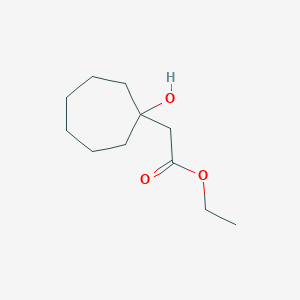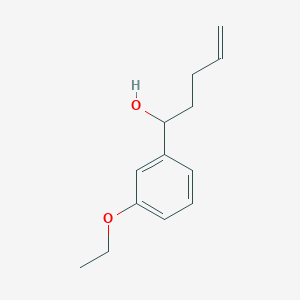
1-(3-Ethoxyphenyl)pent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pent-4-en-1-ol chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 3-ethoxyphenol is reacted with 4-penten-1-ol in the presence of a strong base such as potassium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to accelerate the reaction rate and improve product purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is gaining traction in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(3-Ethoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to form the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides or tosylates.
Major Products:
Oxidation: Formation of 1-(3-ethoxyphenyl)pent-4-en-1-one or 1-(3-ethoxyphenyl)pent-4-en-1-al.
Reduction: Formation of 1-(3-ethoxyphenyl)pentan-1-ol.
Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.
科学研究应用
1-(3-Ethoxyphenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and as a building block for polymers and resins.
作用机制
The mechanism of action of 1-(3-Ethoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes.
相似化合物的比较
1-(3-Ethoxyphenyl)pent-4-en-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)pent-4-en-1-ol: Similar structure but with a methoxy group instead of an ethoxy group. It may exhibit different reactivity and biological activities.
1-(3-Ethoxyphenyl)but-3-en-1-ol: Similar structure but with a shorter carbon chain. This difference can affect its physical properties and reactivity.
1-(4-Ethoxyphenyl)pent-4-en-1-ol: Similar structure but with the ethoxy group in the para position. This positional change can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(3-ethoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C13H18O2/c1-3-5-9-13(14)11-7-6-8-12(10-11)15-4-2/h3,6-8,10,13-14H,1,4-5,9H2,2H3 |
InChI 键 |
YOFKITGOHGGCHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(CCC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


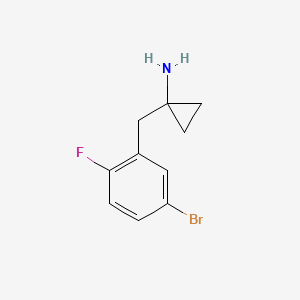
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)


